Lanatoside A
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Overview
Description
Lanatoside A is a cardiac glycoside derived from the leaves of the Digitalis lanata plant. It is known for its potent effects on the heart, particularly in the treatment of congestive heart failure and certain types of cardiac arrhythmias. This compound is composed of a steroid nucleus linked to a sugar moiety, which is responsible for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanatoside A can be synthesized through a series of chemical reactions involving the glycosylation of digoxigenin with specific sugar moieties. The process typically involves the use of protective groups to ensure selective reactions at desired positions. The glycosylation reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the leaves of Digitalis lanata. The leaves are harvested, dried, and subjected to a series of extraction and purification steps to isolate this compound. The purified compound is then crystallized from solvents such as methanol or ethanol to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lanatoside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds or the steroid nucleus, leading to different analogs.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus, resulting in the formation of new compounds with potentially different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives and modified steroid compounds, which can be further studied for their pharmacological activities.
Scientific Research Applications
Lanatoside A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: this compound is used to study the effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.
Medicine: It is investigated for its potential therapeutic effects in treating heart conditions and its role in modulating cellular pathways involved in cancer.
Industry: This compound is used in the pharmaceutical industry for the development of cardiac drugs and as a reference standard in quality control processes
Mechanism of Action
Lanatoside A exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating heart failure. Additionally, this compound can modulate various signaling pathways, including those involved in apoptosis and cell proliferation .
Comparison with Similar Compounds
Lanatoside A is part of a group of cardiac glycosides that includes compounds such as digoxin, digitoxin, and lanatoside C. Compared to these compounds, this compound has unique structural features that influence its pharmacokinetics and pharmacodynamics. For example:
Digoxin: Similar in structure but differs in the sugar moiety attached to the steroid nucleus.
Digitoxin: Has a longer half-life and different metabolic pathways compared to this compound.
Lanatoside C: Shares a similar structure but has different glycosidic linkages, affecting its biological activity .
These differences highlight the uniqueness of this compound and its specific applications in medical and scientific research.
Properties
IUPAC Name |
[6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGQJKBUXPKSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860207 |
Source
|
Record name | 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
969.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-20-1 |
Source
|
Record name | Lanatoside A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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